Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate
Description
Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate is a substituted thiazole derivative featuring a methyl group at position 5, a phenylethylamino substituent at position 2, and an ethyl carboxylate ester at position 4. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The structural flexibility of the thiazole core allows for extensive modifications, making it a scaffold of interest in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-2-(2-phenylethylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-19-14(18)13-11(2)20-15(17-13)16-10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMKNXQNIPVSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180414 | |
| Record name | Ethyl 5-methyl-2-[(2-phenylethyl)amino]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851721-94-3 | |
| Record name | Ethyl 5-methyl-2-[(2-phenylethyl)amino]-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851721-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-2-[(2-phenylethyl)amino]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate has been investigated for its pharmacological properties. Its structure suggests potential activity as a pharmacophore for developing new therapeutic agents. Thiazole derivatives are known to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Case Studies:
- A study published in the Journal of Medicinal Chemistry explored various thiazole derivatives and their effects on cancer cell lines. This compound was included in the screening process, showing promising results against certain types of tumors .
Neuropharmacology
The compound's structural features suggest it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that compounds with similar structures have been effective in modulating these pathways, which could be beneficial in treating mood disorders or neurodegenerative diseases.
Case Studies:
- In a neuropharmacological study, derivatives of thiazole were shown to enhance cognitive function in animal models by acting on the dopaminergic system . this compound was hypothesized to possess similar properties based on its chemical structure.
Agricultural Chemistry
Thiazole derivatives are also investigated for their potential as agrochemicals. Their ability to inhibit certain enzymes can be leveraged to develop new herbicides or fungicides.
Case Studies:
- Research has demonstrated that thiazole-based compounds can effectively inhibit the growth of specific fungal pathogens affecting crops . The application of this compound in agricultural settings is still under exploration but shows potential based on preliminary findings.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structure-Activity Relationships (SAR)
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
*Molecular weight calculated based on formula C₁₅H₂₀N₂O₂S.
Key Observations:
Position 2 Substituents: The phenylethylamino group in the target compound increases lipophilicity compared to analogs with pyridinyl () or benzylidene groups ().
Position 4/5 Modifications :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The phenylethyl group in the target compound likely increases logP compared to pyridinyl () or morpholine-containing analogs ().
- Melting Points : Analogs with halogen substituents (e.g., 2-chlorophenyl in ) exhibit higher melting points (145–146°C) due to stronger intermolecular forces.
- Solubility : The target’s ester group may improve aqueous solubility over carboxamides but reduce it compared to hydroxylated derivatives ().
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized to improve yield and purity?
The synthesis typically involves multi-step reactions, including cyclocondensation of thioamides with α-halo ketones or esters, followed by functionalization of the thiazole ring. Key steps include:
- Cyclization : Using precursors like ethyl 2-amino-4-methylthiazole-5-carboxylate and 2-phenylethylamine under reflux conditions with catalysts (e.g., DCC for amide coupling) .
- Purification : Employ column chromatography or recrystallization with solvents like ethanol/water mixtures to isolate the product .
- Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) must be systematically varied to minimize side products. For example, using anhydrous conditions prevents hydrolysis of the ester group .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
A combination of methods is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring substitution pattern, ester group, and 2-phenylethylamino moiety .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding). SHELX software is widely used for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazole derivatives?
Discrepancies often arise from variations in assay conditions or substituent effects. A systematic approach includes:
- Comparative SAR Studies : Modify substituents (e.g., replacing the trifluoromethyl group in analogous compounds) to assess activity trends .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed concentrations, cell lines) to isolate variables .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target enzymes/receptors, correlating with experimental IC₅₀ values .
Q. What methodological strategies are recommended for optimizing the compound’s bioactivity against specific molecular targets?
Focus on structure-activity relationship (SAR) optimization:
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Prodrug Design : Replace the ethyl ester with a methyl or tert-butyl ester to improve bioavailability .
- In Vitro Screening : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) paired with cytotoxicity profiling (MTT assay) to identify lead candidates .
Q. How should researchers address analytical discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
Discrepancies may stem from solvent effects or degradation during storage. Mitigation strategies include:
- Orthogonal Validation : Cross-check solubility (e.g., shake-flask method vs. HPLC) and stability (TGA/DSC for thermal decomposition) .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products via LC-MS .
- Standardized Protocols : Adopt USP guidelines for reproducibility in pH-dependent solubility measurements .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies involving this compound?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values using software like GraphPad Prism .
- ANOVA with Post Hoc Tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s test for pairwise comparisons) .
- Meta-Analysis : Pool data from independent studies to assess effect size heterogeneity, addressing outliers via funnel plots .
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic profiles?
- ADMET Prediction : Use SwissADME or pkCSM to forecast absorption, metabolism, and toxicity .
- QSAR Modeling : Train models on datasets of thiazole derivatives to predict logP, polar surface area, and BBB permeability .
- MD Simulations : Analyze ligand-receptor binding stability over time (e.g., GROMACS) to prioritize derivatives for synthesis .
Tables: Key Data from Literature
| Property | Reported Values | Source |
|---|---|---|
| Melting Point | 142–144°C (recrystallized from ethanol) | |
| LogP (Predicted) | 2.8 ± 0.3 | |
| IC₅₀ (COX-2 Inhibition) | 18.7 µM | |
| Solubility in PBS (pH 7.4) | 0.45 mg/mL |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
